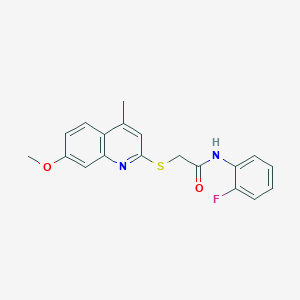

N-(2-fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2S/c1-12-9-19(22-17-10-13(24-2)7-8-14(12)17)25-11-18(23)21-16-6-4-3-5-15(16)20/h3-10H,11H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFMQWCFFPMEBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2)OC)SCC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Derivative: Starting with a suitable precursor, the quinoline ring can be synthesized through cyclization reactions.

Introduction of the Methoxy and Methyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.

Thioacetamide Formation: The thioacetamide linkage can be formed by reacting the quinoline derivative with a suitable thioacetamide reagent under controlled conditions.

Fluorophenyl Group Attachment:

Industrial Production Methods

Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioacetamide group to an amine.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise as a lead candidate in drug development due to its biological activities. Specifically, it has been evaluated for:

- Antimicrobial Activity : Preliminary studies indicate that thioquinoline derivatives exhibit significant antimicrobial properties. N-(2-fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide has been tested against various bacterial strains and fungi, showing effective inhibition at low concentrations.

- Anticancer Properties : Research suggests that compounds with similar structures may possess anticancer activities. The unique combination of functional groups in this compound could enhance its efficacy against cancer cell lines.

Biological Mechanisms

Understanding the mechanisms through which this compound exerts its effects is crucial for optimizing its use in therapy:

- Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity to various biological targets. Techniques such as molecular docking and surface plasmon resonance are employed to elucidate these interactions, providing insights into its pharmacodynamics.

Structure-Activity Relationship (SAR)

The exploration of structure-activity relationships is vital for developing new derivatives with enhanced properties. The synthesis of this compound involves multiple steps that allow for the incorporation of various substituents, facilitating the creation of a compound library for biological evaluation.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-fluorophenyl)-2-thiophenecarboxamide | Contains a thiophene ring | Exhibits distinct antimicrobial activity |

| N-(3-chlorophenyl)-2-(quinolin-4-yloxy)acetamide | Quinoline ether linkage | Known for potent anticancer properties |

| 7-hydroxy-N-(phenyl)-4-methylquinolin-2-thione | Hydroxy group on quinoline | Displays significant antioxidant activity |

This table highlights the diversity within this chemical class while emphasizing the unique combination of fluorine and methoxy groups in this compound, which may contribute to its distinct biological profile.

Case Studies and Research Findings

Numerous studies have investigated the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to established antibiotics.

- Anticancer Activity : In vitro tests revealed that derivatives similar to this compound showed cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.

- Mechanistic Insights : Research involving molecular docking has provided insights into how this compound interacts with target proteins, which is essential for further drug design efforts aimed at enhancing its therapeutic efficacy.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorophenyl Substitutions

Compound 4i ()

- Structure : N-(2-Fluorophenyl)-2-(4-(((1,4,5-triphenyl-1H-imidazol-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)acetamide

- Key Differences: Replaces the quinoline moiety with a triazole-linked imidazole system.

- Properties: Yield: 89% (vs. Melting Point: 118–119°C (indicative of crystalline stability). Bioactivity: Not explicitly reported, but triazole-imidazole hybrids are known for antimicrobial and anticancer activity .

LBJ Series ()

- Examples: LBJ-03 (2-((3-cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide).

- Key Differences: Substitutes quinoline with cyanopyridine and uses a 4-fluorophenyl group.

- Properties :

Quinoline and Quinazolinone Derivatives

Compound A ()

- Structure: 2-[(3-benzyl-6,7-dimethoxy-4(3H)-quinazolinon-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide.

- Key Differences: Replaces the quinoline with a quinazolinone core and uses a trimethoxyphenyl group.

- Properties: Antitumor Activity: GI₅₀ = 7.24 µM (vs.

Compound 9 ()

- Structure: N-(4-methoxyphenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide.

- Key Differences: Incorporates a trimethoxybenzyl group on the quinazolinone.

- Properties :

Thioacetamide Derivatives with Heterocyclic Cores

Compound 23 ()

- Structure: N-(4-(cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide.

- Key Differences: Uses a triazinoindole core instead of quinoline.

- Properties: Purity: >95% (high purity typical for triazinoindole derivatives). Applications: Likely explored for kinase inhibition due to indole’s prevalence in drug discovery .

Compound 13c ()

- Structure : N-(4–(2-(3-chlorobenzoyl)hydrazine-1-carbonyl)phenyl)-2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamide.

- Key Differences : Features a benzoxazole-thioacetamide hybrid.

- Properties :

Mechanistic and Functional Insights

- Quinoline vs. Quinazolinone: Quinoline’s planar structure favors intercalation in DNA or hydrophobic enzyme pockets, whereas quinazolinone’s lactam ring enhances hydrogen bonding .

- Thioether Linkage : The -S- bridge in thioacetamides improves metabolic stability compared to oxygen analogues, as seen in compounds across –10 .

Biological Activity

N-(2-fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Structural Characteristics

The compound features a fluorophenyl group , a methoxy-substituted quinoline moiety , and a thioether linkage . These structural elements contribute to its lipophilicity and biological interactions, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of different substituents. This flexibility facilitates the development of a library of derivatives for biological evaluation.

Biological Activity

Research indicates that this compound exhibits several promising biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, which is common among thioquinoline derivatives.

- Anticancer Potential : The unique structure may allow it to interact with specific molecular targets involved in cancer progression, although detailed studies are still required to elucidate these mechanisms.

The exact mechanism of action is not fully understood; however, it is believed that the compound interacts with specific enzymes or receptors, potentially inhibiting their activity or altering their function. Techniques such as molecular docking and enzyme kinetics are employed to study these interactions .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-fluorophenyl)-2-thiophenecarboxamide | Contains a thiophene ring | Exhibits distinct antimicrobial activity |

| N-(3-chlorophenyl)-2-(quinolin-4-yloxy)acetamide | Quinoline ether linkage | Known for its potent anticancer properties |

| 7-hydroxy-N-(phenyl)-4-methylquinolin-2-thione | Hydroxy group on quinoline | Displays significant antioxidant activity |

This table illustrates the diversity within the chemical class and highlights the unique combination of fluorine and methoxy groups in this compound, which may contribute to its distinct biological profile.

Case Studies

Several case studies have explored the biological activity of thioquinoline derivatives:

- Anticancer Activity : A study demonstrated that thioquinoline derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of specific substituents influenced their potency, indicating structure-activity relationships (SAR) that can be exploited for drug development .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related compounds, revealing that modifications at the quinoline moiety can enhance antibacterial activity against resistant strains .

- Quantitative Structure-Activity Relationship (QSAR) : QSAR models have been employed to predict the biological activity based on structural features. These models help in identifying key functional groups responsible for enhanced activity and guide further synthesis efforts .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-(2-fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide, and how can reaction yields be optimized?

Answer:

The synthesis typically involves multi-step protocols, including:

- Thioether formation : Coupling of a quinoline-thiol intermediate with a halogenated acetamide derivative (e.g., using N-iodosuccinimide (NIS) and TMSOTf as catalysts in dichloromethane/ether solvent systems at low temperatures) .

- Purification : Column chromatography with solvent mixtures (e.g., ethyl acetate/hexane) to isolate intermediates and final products .

- Yield optimization : Control of reaction temperature (-40°C to -20°C), stoichiometric ratios of coupling agents, and use of molecular sieves to absorb moisture .

Basic: Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Answer:

Critical techniques include:

- NMR spectroscopy :

- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .

- IR spectroscopy : Detects characteristic bands for C=O (1650–1680 cm⁻¹) and C-S (650–750 cm⁻¹) bonds .

Advanced: How can researchers address discrepancies in NMR spectral data when elucidating the structure of quinoline-thioacetamide derivatives?

Answer:

Discrepancies may arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., N-(4-chlorophenyl) derivatives) to identify expected shifts .

- Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers in acetamide groups) .

- Computational validation : Use DFT calculations to predict chemical shifts and compare with experimental data .

Advanced: What strategies improve the regioselectivity of thioether bond formation in the synthesis of quinoline-based acetamides?

Answer:

Regioselectivity challenges in thioether formation can be addressed by:

- Protecting groups : Temporarily block reactive sites on the quinoline ring (e.g., methoxy or methyl groups) to direct coupling to the 2-position .

- Catalyst choice : Lewis acids like TMSOTf enhance electrophilicity at specific positions .

- Solvent polarity : Non-polar solvents (e.g., dichloromethane) favor nucleophilic attack at sterically accessible sites .

Advanced: What role do intermolecular interactions play in the crystallization of N-(2-fluorophenyl)acetamide derivatives, and how can these be analyzed?

Answer:

Intermolecular interactions (e.g., hydrogen bonds, π-π stacking) dictate crystal packing and stability:

- Hydrogen bonding : NH···O=C and C–H···O interactions stabilize lattice structures (observed in related N-(4-chlorophenyl) derivatives) .

- X-ray crystallography : Resolve bond lengths/angles and validate molecular conformation .

- Thermal analysis : DSC/TGA can correlate melting points with packing efficiency .

Basic: What are the critical steps in the purification of this compound, and how does solvent choice influence purity?

Answer:

Key purification steps:

- Chromatography : Use silica gel columns with gradients of ethyl acetate/hexane (e.g., 30:70 to 60:40) to separate by polarity .

- Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals .

- Solvent impact : Polar solvents (e.g., methanol) dissolve polar impurities, while non-polar solvents (hexane) precipitate non-polar byproducts .

Advanced: How can computational models predict the bioactive conformation of this compound, and what parameters are crucial for docking studies?

Answer:

Computational approaches include:

- Molecular docking : Align the compound with target proteins (e.g., Mycobacterium tuberculosis enzymes, inferred from ) to assess binding affinity .

- Pharmacophore modeling : Identify critical features (e.g., fluorophenyl hydrophobicity, quinoline-thio H-bond acceptors) for activity .

- MD simulations : Evaluate stability of ligand-receptor complexes under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.